A Comprehensive Technical Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: Structure, Properties, and Applications
A Comprehensive Technical Guide to (5-Bromopyridin-2-yl)methanamine Hydrochloride: Structure, Properties, and Applications
For distribution to researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of (5-Bromopyridin-2-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry.
Introduction: The Significance of a Versatile Pyridine Derivative
(5-Bromopyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has garnered significant attention in the field of drug discovery and development. Its structural features, comprising a bromine-substituted pyridine ring and a methanamine hydrochloride group, make it a valuable synthon for introducing the pyridyl moiety into larger, more complex molecules. This guide will delve into the detailed structural information, physicochemical properties, synthesis, and applications of this compound, providing a crucial resource for researchers leveraging its unique chemical architecture.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. The aminomethyl group at the 2-position provides a key point for amide bond formation or other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This combination of functionalities makes (5-Bromopyridin-2-yl)methanamine hydrochloride a highly sought-after intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (5-Bromopyridin-2-yl)methanamine hydrochloride is paramount for its effective use in research and development. The following table summarizes its key identifiers and physicochemical characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C6H7N2Br·HCl | [1] |
| Molecular Weight | 223.49 g/mol | [1] |
| CAS Number | 1241911-26-1 | [1][2] |
| IUPAC Name | (5-bromopyridin-2-yl)methanamine hydrochloride | [3] |
| Synonyms | (5-Bromo-2-pyridinyl)methanamine hydrochloride, 2-Aminomethyl-5-bromopyridine hydrochloride | [3] |
| Appearance | White to off-white solid | [4] |
| SMILES | Cl.NCC1=NC=C(Br)C=C1 | [5] |
| InChIKey | AUIXMWKVLPXKGC-UHFFFAOYSA-N | [3] |
Note: Some sources may refer to the dihydrochloride salt with CAS number 1251953-03-3.[5][6][7] This guide focuses on the monohydrochloride form.
Structural Elucidation: Spectroscopic Analysis
The precise molecular structure of (5-Bromopyridin-2-yl)methanamine hydrochloride is confirmed through various spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (5-Bromopyridin-2-yl)methanamine hydrochloride, both ¹H and ¹³C NMR are instrumental.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aminomethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about their relative positions. The methylene protons of the aminomethyl group will appear as a singlet or a multiplet depending on the solvent and pH, while the amine protons may be broadened or exchange with solvent protons. The integration of these signals confirms the number of protons in each environment.[4][8]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, including the five distinct carbons of the pyridine ring and the carbon of the aminomethyl group. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom being significantly influenced.[8]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] The IR spectrum of (5-Bromopyridin-2-yl)methanamine hydrochloride will exhibit characteristic absorption bands corresponding to:
-
N-H stretching: Vibrations of the amine group, typically appearing in the region of 3200-3400 cm⁻¹.[10][11]
-
C-H stretching: Aromatic and aliphatic C-H stretches.
-
C=N and C=C stretching: Vibrations from the pyridine ring.
-
C-Br stretching: A band in the fingerprint region corresponding to the carbon-bromine bond.
The presence and positions of these bands provide a molecular fingerprint, confirming the presence of the key functional moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[10] For (5-Bromopyridin-2-yl)methanamine, the free base, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[12] This isotopic signature is a definitive indicator of a bromine-containing compound.
Synthesis and Reactivity
(5-Bromopyridin-2-yl)methanamine hydrochloride is typically synthesized from commercially available starting materials. A general synthetic approach involves the bromination of a suitable pyridine precursor followed by the introduction of the aminomethyl group.
Figure 1: A generalized synthetic workflow for the preparation of (5-Bromopyridin-2-yl)methanamine hydrochloride.
One common synthetic route starts with 2-aminopyridine, which is first N-acylated to protect the amino group.[13] The resulting amide then undergoes regioselective bromination at the 5-position of the pyridine ring. Subsequent hydrolysis of the amide protecting group yields 2-amino-5-bromopyridine.[13] This intermediate can then be converted to the target compound through various methods, such as a Suzuki coupling followed by reduction and amination.[14] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.
The reactivity of this compound is largely dictated by its functional groups. The primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination. The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of substituents at this position.
Applications in Drug Discovery
The unique structural attributes of (5-Bromopyridin-2-yl)methanamine hydrochloride make it a valuable building block in the synthesis of pharmacologically active compounds. Its utility spans various therapeutic areas due to the prevalence of the substituted pyridine motif in bioactive molecules.
Scaffold for Novel Compound Libraries
Researchers utilize this compound as a starting point for the creation of diverse chemical libraries. By leveraging the reactivity of both the amine and the bromide, a multitude of derivatives can be rapidly synthesized. This approach is central to high-throughput screening campaigns aimed at identifying novel hit and lead compounds. The "click chemistry" paradigm, for instance, can be employed to efficiently generate a wide range of triazole-containing derivatives with potential therapeutic applications.[15]
Synthesis of Bioactive Molecules
The chromenopyridine scaffold, which can be synthesized using pyridine-based building blocks, is recognized as a privileged platform in drug design, exhibiting a broad spectrum of biological activities.[16] The incorporation of the (5-bromopyridin-2-yl)methylamino moiety into various molecular frameworks has led to the discovery of potent inhibitors of enzymes, modulators of receptors, and other biologically active agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor, both crucial interactions for molecular recognition at biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (5-Bromopyridin-2-yl)methanamine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information.[17] In general, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[18]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][18]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][18]
-
Wash hands thoroughly after handling.[18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Short-term storage at -4°C and longer-term storage at -20°C is recommended.[1]
Conclusion
(5-Bromopyridin-2-yl)methanamine hydrochloride is a cornerstone building block for medicinal chemists and drug discovery scientists. Its well-defined structure, characterized by a versatile brominated pyridine ring and a reactive aminomethyl side chain, provides a powerful platform for the synthesis of novel and complex molecules. A comprehensive understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective application in the rational design and development of the next generation of therapeutic agents. This guide serves as a foundational resource for researchers seeking to harness the full potential of this invaluable chemical entity.
References
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BIOFOUNT. (5-Bromopyridin-2-yl)methanamine Hydrochloride. Available at: [Link]
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AFG Bioscience LLC. SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. Available at: [Link]
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Huzhou Bietai Biotechnology Co., Ltd. (5-Bromopyridin-2-yl)methanamine hydrochloride. Available at: [Link]
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Chemsrc. (5-Bromopyridin-2-yl)Methanamine hydrochloride. Available at: [Link]
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AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 49761678, (5-Bromopyridin-2-yl)methanamine. Available at: [Link]
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PubChemLite. (5-bromopyridin-2-yl)methanamine (C6H7BrN2). Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
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PubMed. Recent applications of click chemistry in drug discovery. Available at: [Link]
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ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. Available at: [Link]
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ResearchGate. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]
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BOJNSCI. (5-Bromopyridin-2-yl)methanamine hydrochloride. Available at: [Link]
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MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]
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